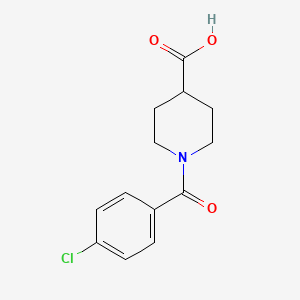

1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-chlorobenzoyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO3/c14-11-3-1-9(2-4-11)12(16)15-7-5-10(6-8-15)13(17)18/h1-4,10H,5-8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLQAKJRFPNIJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353324 | |

| Record name | 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379724-54-6 | |

| Record name | 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(4-Chlorobenzoyl)piperidine-4-carboxylic Acid

Introduction: A Key Scaffold in Medicinal Chemistry

This compound is a bifunctional organic molecule that serves as a crucial building block in modern drug discovery and development. Its structure incorporates a rigid piperidine-4-carboxylic acid core, a derivative of the GABA analogue isonipecotic acid[1][2], functionalized with a 4-chlorobenzoyl group. This specific combination of a lipophilic aromatic moiety and a polar carboxylic acid on a conformationally restricted scaffold makes it an attractive intermediate for synthesizing a wide range of pharmacologically active compounds. This guide provides a comprehensive overview of its synthesis, focusing on the underlying chemical principles, a detailed experimental protocol, and methods for characterization and quality control, designed for researchers and professionals in synthetic and medicinal chemistry.

Retrosynthetic Analysis and Synthetic Strategy

The most direct and industrially scalable approach to synthesizing this compound is through the formation of an amide bond. A retrosynthetic analysis reveals the logical disconnection at the nitrogen-carbonyl (N-C) bond, identifying the two primary starting materials: piperidine-4-carboxylic acid (isonipecotic acid) and an activated derivative of 4-chlorobenzoic acid, typically 4-chlorobenzoyl chloride.

Figure 1: Retrosynthetic analysis of the target molecule.

This disconnection points to a classic acylation reaction. The chosen synthetic pathway is the Schotten-Baumann reaction , a robust and high-yielding method for acylating amines with acid chlorides under basic, often biphasic, conditions.[3][4][5][6]

Core Synthesis: The Schotten-Baumann Reaction

The Schotten-Baumann reaction is a cornerstone of amide synthesis due to its operational simplicity and wide applicability.[5][7] The reaction involves the nucleophilic attack of the secondary amine of isonipecotic acid on the highly electrophilic carbonyl carbon of 4-chlorobenzoyl chloride.[4] An aqueous base, such as sodium hydroxide, is essential to neutralize the hydrochloric acid (HCl) byproduct, driving the equilibrium towards the product and preventing the protonation of the starting amine, which would render it non-nucleophilic.[3][6]

Reaction Mechanism

The mechanism proceeds via a nucleophilic acyl substitution pathway:

-

Nucleophilic Attack: The lone pair of electrons on the piperidine nitrogen atom attacks the carbonyl carbon of 4-chlorobenzoyl chloride, forming a tetrahedral intermediate.

-

Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion, a good leaving group.

-

Deprotonation: The resulting protonated amide is deprotonated by the base (hydroxide ion) to yield the final product and water. The base also neutralizes the HCl formed from the expelled chloride and the proton.

Figure 2: Simplified mechanism of nucleophilic acyl substitution.

Experimental Protocol

This protocol describes a standard laboratory-scale synthesis of this compound.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Moles (equiv) | Amount |

| Piperidine-4-carboxylic acid | C₆H₁₁NO₂ | 129.16 | 1.0 | 10.0 g |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 2.2 | 6.8 g |

| 4-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 | 1.05 | 14.2 g (10.2 mL) |

| Water (Deionized) | H₂O | - | - | 150 mL |

| Dichloromethane (DCM) | CH₂Cl₂ | - | - | 100 mL |

| Hydrochloric Acid (conc.) | HCl | - | - | As needed |

Step-by-Step Procedure

Figure 3: Experimental workflow for the synthesis.

-

Preparation of Amine Solution: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve piperidine-4-carboxylic acid (10.0 g) and sodium hydroxide (6.8 g) in 150 mL of deionized water. Stir until all solids have dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with vigorous stirring.

-

Addition of Acyl Chloride: Dissolve 4-chlorobenzoyl chloride (14.2 g) in 100 mL of dichloromethane (DCM). Add this solution to the dropping funnel and add it dropwise to the cooled aqueous solution over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition. A white precipitate will form.

-

Reaction: After the addition is complete, continue stirring the biphasic mixture vigorously in the ice bath for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.

-

Work-up - Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the layers and discard the lower organic (DCM) layer.

-

Work-up - Acidification and Precipitation: Return the aqueous layer to the flask and cool it again in an ice bath. Slowly add concentrated hydrochloric acid (approx. 15-20 mL) while stirring until the pH of the solution is approximately 2 (check with pH paper). A thick, white precipitate of the product will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove any inorganic salts.

-

Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically in the range of 85-95%.

Safety Considerations

-

4-Chlorobenzoyl chloride is a lachrymator and is corrosive. It reacts with moisture. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

-

Sodium hydroxide and concentrated hydrochloric acid are highly corrosive. Avoid contact with skin and eyes.

-

The initial reaction is exothermic; maintaining a low temperature during the addition of the acid chloride is critical to minimize side reactions, such as the hydrolysis of the acylating agent.[6]

Characterization and Quality Control

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

| Analysis Technique | Expected Results |

| ¹H NMR (DMSO-d₆) | δ ~12.5 (s, 1H, -COOH), 7.5-7.6 (m, 4H, Ar-H), 4.0-4.2 (m, 1H, piperidine-H), 3.5-3.7 (m, 1H, piperidine-H), 2.9-3.2 (m, 2H, piperidine-H), 2.4-2.6 (m, 1H, piperidine-H), 1.8-2.0 (m, 2H, piperidine-H), 1.4-1.6 (m, 2H, piperidine-H). Note: Rotamers may cause peak broadening. |

| ¹³C NMR (DMSO-d₆) | δ ~175 (-COOH), ~168 (C=O), ~137 (Ar-C), ~134 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~46 (piperidine-CH₂), ~41 (piperidine-CH), ~28 (piperidine-CH₂). |

| Mass Spec (ESI-) | [M-H]⁻ calculated for C₁₃H₁₃ClNO₃⁻: 266.06. Found: 266.1. |

| HPLC Purity | ≥95% (Method dependent, e.g., C18 column with water/acetonitrile mobile phase).[9] |

| Melting Point | Literature values vary, but a sharp melting point indicates high purity. |

Troubleshooting and Optimization

-

Low Yield: This can result from incomplete reaction or hydrolysis of the 4-chlorobenzoyl chloride. Ensure vigorous stirring to maximize the interface between the two phases and maintain a low temperature during addition. Using a slight excess of the acid chloride (1.05-1.1 equivalents) can also drive the reaction to completion.

-

Product Contamination: The primary impurity is often unreacted 4-chlorobenzoic acid from the hydrolysis of the acid chloride. Thorough washing of the final product with water is crucial. If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Conclusion

The synthesis of this compound via the Schotten-Baumann reaction is a highly efficient, reliable, and scalable method. It employs readily available starting materials and follows a well-understood reaction mechanism. By carefully controlling the reaction conditions, particularly temperature and pH during work-up, a high yield of pure product can be consistently obtained. This makes the described pathway eminently suitable for both academic research and industrial production settings, providing a dependable source of this valuable synthetic intermediate.

References

- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 2. Isonipecotic acid hydrochloride | C6H12ClNO2 | CID 22298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. jk-sci.com [jk-sci.com]

- 6. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 7. Amide Synthesis [fishersci.it]

- 8. pschemicals.com [pschemicals.com]

- 9. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid

Introduction

1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid is a molecule of significant interest within contemporary drug discovery and development programs. As a derivative of piperidine-4-carboxylic acid (isonipecotic acid), it belongs to a class of compounds known for their diverse pharmacological activities. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceutical agents. The N-substitution with a 4-chlorobenzoyl group is a strategic modification intended to modulate the molecule's physicochemical and pharmacokinetic properties, thereby influencing its interaction with biological targets.

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound. For drug development professionals, a thorough understanding of these characteristics is paramount, as they govern a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This document will not only present available data for the title compound but will also provide detailed, field-proven experimental protocols for the determination of these critical parameters. By explaining the causality behind experimental choices, this guide aims to equip researchers with the practical knowledge required to characterize this and similar molecules with scientific rigor.

Molecular Structure and Basic Information

| IUPAC Name | This compound |

| Synonyms | N-(4-Chlorobenzoyl)isonipecotic acid |

| CAS Number | 15478-00-9 |

| Molecular Formula | C₁₃H₁₄ClNO₃ |

| Molecular Weight | 267.71 g/mol |

| Chemical Structure | NOClOOH |

Physicochemical Properties

A summary of available predicted and experimental data for this compound and related compounds is presented below. It is important to note the absence of experimentally determined values for the title compound in publicly available literature, underscoring the necessity of the experimental protocols detailed in this guide.

Table 1: Summary of Physicochemical Data

| Property | This compound (Predicted) | 1-Acetylpiperidine-4-carboxylic acid (Experimental) | Piperidine-4-carboxylic acid (Experimental) |

| Melting Point (°C) | 205-207[1] | 182 - 186[2] | >300[3] |

| Boiling Point (°C) | 477.1 at 760 mmHg (Predicted)[1] | Decomposes before boiling[4] | 263.8 at 760 mmHg (Predicted) |

| Aqueous Solubility | No data available | 50 g/L (20 °C)[5] | Soluble[6][7] |

| pKa | ~4.5 (Predicted for carboxylic acid) | ~4.5 (Predicted for carboxylic acid)[4] | No data available |

| LogP | 2.59 (Predicted) | -0.3 (Predicted)[8] | -3.05[9] |

Aqueous Solubility

Importance: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption from the gastrointestinal tract, resulting in suboptimal therapeutic efficacy. For intravenous formulations, adequate solubility is essential to prevent precipitation upon administration.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method, often considered the "gold standard," determines the thermodynamic equilibrium solubility of a compound.[4]

Methodology:

-

Preparation of Buffers: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.[10] Pharmacopoeial buffer solutions are recommended.[10]

-

Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate, sealed vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can take 24 to 72 hours.[10][11] It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved compound no longer increases).[10]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation or filtration. Ensure that the chosen method does not cause a temperature change, which could alter the solubility.

-

Quantification: Analyze the concentration of the compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments for each pH condition.

Causality and Insights: The pH of the aqueous medium will significantly influence the solubility of this compound due to the presence of the ionizable carboxylic acid group. At pH values below its pKa, the carboxylic acid will be predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate anion.

Caption: Workflow for Shake-Flask Solubility Determination.

Acidity Constant (pKa)

Importance: The pKa is the pH at which a compound exists in equal proportions of its ionized and non-ionized forms. This parameter is fundamental to understanding a drug's behavior in different physiological compartments, as it affects solubility, lipophilicity, and receptor binding. For this compound, the pKa of the carboxylic acid group is of primary interest.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[12]

Methodology:

-

Instrument Calibration: Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[13][14]

-

Solution Preparation: Prepare a solution of the compound in water at a known concentration (e.g., 1 mM).[13][14] To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M potassium chloride (KCl) is added.[13][14]

-

Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature (e.g., 25 °C). Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of acidic compounds.[13]

-

Titration: Immerse the calibrated pH electrode and a magnetic stirrer into the solution. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.[13][14]

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize before the next addition. Continue the titration until the pH has passed the expected pKa by at least 1-2 pH units.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the resulting titration curve. Alternatively, the first derivative of the plot (ΔpH/ΔV) can be used to accurately locate the equivalence point, and the pKa corresponds to the pH at half this volume. The experiment should be performed in triplicate to ensure reproducibility.[13]

Causality and Insights: The carboxylic acid moiety of the target molecule is expected to have a pKa in the range of 4-5. The electron-withdrawing effect of the adjacent piperidine ring and the distant 4-chlorobenzoyl group will influence the acidity. This titration will directly measure the propensity of the carboxylic acid proton to dissociate.

Caption: Workflow for Potentiometric pKa Determination.

Lipophilicity (LogP/LogD)

Importance: Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial parameter for predicting membrane permeability and oral absorption. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.

Experimental Protocol: LogD Determination by Shake-Flask Method

The shake-flask method is a direct and reliable technique for measuring the partitioning of a compound between two immiscible phases, typically n-octanol and an aqueous buffer.[15][16]

Methodology:

-

Phase Pre-saturation: Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) and vice-versa by shaking them together for at least 24 hours to ensure mutual saturation.[7]

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).[7] Add a small aliquot of this stock solution to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated aqueous buffer. The final concentration of the compound should be within the linear range of the analytical method.

-

Partitioning: Shake the vial vigorously for a set period (e.g., 30 minutes to a few hours) to allow the compound to partition between the two phases until equilibrium is reached.[16]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.[16]

-

Sampling: Carefully withdraw a precise aliquot from both the n-octanol and the aqueous phase.[16]

-

Quantification: Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

-

Calculation: The distribution coefficient (D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogD is the base-10 logarithm of this value.[17]

Causality and Insights: The LogD of this compound will be highly pH-dependent. At pH 7.4 (physiological pH), the carboxylic acid will be mostly deprotonated (ionized), which will decrease its lipophilicity and favor partitioning into the aqueous phase. The 4-chlorobenzoyl group, being lipophilic, will increase the overall LogP of the neutral molecule compared to its parent compound, piperidine-4-carboxylic acid.

Caption: Workflow for Shake-Flask LogD Determination.

Stability

Importance: The chemical stability of a drug substance is a critical quality attribute that affects its safety, efficacy, and shelf-life. Stability testing provides evidence on how the quality of the substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Experimental Protocol: ICH-Guided Stability Testing

The International Council for Harmonisation (ICH) provides guidelines for stability testing of new drug substances.[5][6][18][19]

Methodology:

-

Batch Selection: Use at least three primary batches of the drug substance for the stability studies.[5][18] The manufacturing process for these batches should simulate the final production process.[18]

-

Storage Conditions:

-

Testing Frequency:

-

Analytical Methods: Use a validated stability-indicating analytical method (typically HPLC) that can separate the intact drug from its degradation products.[5] The method should be able to quantify the amount of the active substance and its degradation products.

-

Parameters to be Tested: The testing should include, as appropriate, appearance, assay, and degradation products.

-

Stress Testing: Conduct stress testing to identify potential degradation pathways and to validate the stability-indicating power of the analytical methods.[18] This includes exposure to acidic and basic conditions, oxidation, heat, and light.

-

Data Evaluation: Evaluate the data for any "significant change," which is defined as a failure to meet the specification.[18] If a significant change occurs during accelerated testing, additional testing at an intermediate condition (e.g., 30 °C ± 2 °C / 65% RH ± 5% RH) should be performed.[18]

Causality and Insights: The amide bond in this compound could be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. The aromatic ring and the rest of the molecule are expected to be relatively stable. Photostability testing should also be considered to assess degradation upon exposure to light.

Crystalline Structure and Polymorphism

Importance: The solid-state properties of a drug substance, including its crystalline form and the potential for polymorphism, can significantly impact its stability, solubility, and bioavailability. Different polymorphic forms of the same compound can have different melting points, dissolution rates, and thermodynamic stability.

Characterization Methods:

-

X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying the crystalline form of a material and for detecting polymorphism. Each crystalline form will produce a unique diffraction pattern.

-

Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal properties of a sample, such as its melting point and enthalpy of fusion. Different polymorphs will typically have different melting points.

-

Thermogravimetric Analysis (TGA): TGA measures changes in the weight of a sample as a function of temperature. It is useful for identifying the presence of solvates or hydrates.

-

Single-Crystal X-ray Diffraction: If a suitable single crystal can be grown, this technique can be used to determine the precise three-dimensional arrangement of atoms in the crystal lattice. While no crystal structure is available for the title compound, a related structure, 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate, has been reported to have a monoclinic crystal system where the piperidine ring adopts a chair conformation.[18]

Experimental Approach: A polymorphism screen should be conducted early in the development process. This typically involves recrystallizing the compound from a variety of solvents under different conditions (e.g., different temperatures, evaporation rates) and then analyzing the resulting solids by XRPD and DSC to identify any different crystalline forms.

Conclusion

The physicochemical properties of this compound are fundamental to its potential development as a therapeutic agent. While predicted data and information from related compounds provide a useful starting point, this technical guide emphasizes the critical need for experimental determination of these properties. The detailed protocols provided for measuring solubility, pKa, and LogD offer a robust framework for researchers to generate the high-quality data required for informed decision-making in drug discovery and development. A thorough characterization of these properties will ultimately enable the rational design of formulations and predict the in vivo behavior of this promising molecule.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. benchchem.com [benchchem.com]

- 3. 1-Acetylpiperidine-4-carboxylic Acid | Structure, Uses, Safety Data, Supplier Information & Research Insights China [pipzine-chem.com]

- 4. chembk.com [chembk.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chembk.com [chembk.com]

- 7. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | C19H22N2O2 | CID 43544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Benzylpiperidine-4-carboxylic acid | C13H17NO2 | CID 4714983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid | C13H16ClNO2 | CID 3159620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-acetylpiperidine-1-carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. 1-Benzylpiperidine | C12H17N | CID 76190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. m.molbase.com [m.molbase.com]

- 14. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4-Phenylpiperidine-4-carboxylic acid, compound with toluene-p-sulphonic acid | C12H15NO2 | CID 19259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Crystal structure of 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Benzoylpiperidine | C12H15NO | CID 69892 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid

CAS Number: 379724-54-6

Introduction

1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid is a synthetically derived organic compound featuring a piperidine core, a structural motif of significant interest in medicinal chemistry. The piperidine scaffold is a prevalent feature in numerous pharmaceutical agents across a wide range of therapeutic areas.[1] The strategic substitution on the piperidine nitrogen and the presence of a carboxylic acid functional group at the 4-position make this molecule a versatile building block for the synthesis of more complex chemical entities. This guide provides a comprehensive overview of its chemical and physical properties, a proposed synthetic route, analytical methodologies for its characterization, and a discussion of its potential applications in drug discovery, particularly in the context of enzyme inhibition.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various solvent systems, its potential for biological activity, and for developing appropriate analytical methods.

| Property | Value | Source |

| CAS Number | 379724-54-6 | [2] |

| Molecular Formula | C₁₃H₁₄ClNO₃ | [3] |

| Molecular Weight | 267.71 g/mol | [4] |

| IUPAC Name | This compound | [2] |

| Melting Point | 174 - 176 °C | [2] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥95% | [2][4] |

| LogP | 2.2147 | [3] |

| PSA (Polar Surface Area) | 57.61 Ų | [3] |

| Density | 1.347 g/cm³ | [3] |

| Boiling Point | 478.1 °C at 760 mmHg | [3] |

| Flash Point | 242.9 °C | [3] |

Synthesis and Purification

The synthesis of this compound can be achieved through a standard acylation reaction of piperidine-4-carboxylic acid with 4-chlorobenzoyl chloride. This method is a common and efficient way to form amide bonds.

Proposed Synthetic Workflow

Step-by-Step Experimental Protocol

This protocol is based on established methods for the N-acylation of piperidine derivatives.[5]

Materials:

-

Piperidine-4-carboxylic acid

-

4-Chlorobenzoyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve piperidine-4-carboxylic acid (1.0 equivalent) and triethylamine (2.5 equivalents) in anhydrous dichloromethane. Stir the mixture at 0 °C (ice bath) under a nitrogen atmosphere. The triethylamine acts as a base to neutralize the HCl generated during the reaction.

-

Addition of Acylating Agent: Slowly add a solution of 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred mixture via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and finally with brine. The acidic wash removes excess triethylamine, while the brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a white solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of pharmaceutical intermediates. A general reversed-phase HPLC method is proposed below.

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a DAD or UV detector.[6]

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

-

Mobile Phase A: 0.1% Formic acid in water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, gradually increasing it over time to elute the compound. For example, 5% to 95% B over 10 minutes.[1]

-

Flow Rate: 1.0 mL/min.[6]

-

Column Temperature: 25 °C.

-

Detection Wavelength: 254 nm, where the chlorobenzoyl chromophore exhibits strong absorbance.[1]

-

Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.70-2.10 | m | 4H | Piperidine H3, H5 |

| ~2.50-2.70 | m | 1H | Piperidine H4 |

| ~3.00-3.80 | m | 4H | Piperidine H2, H6 |

| ~7.40 | d | 2H | Aromatic CH |

| ~7.45 | d | 2H | Aromatic CH |

| ~11.0-12.0 | br s | 1H | COOH |

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| ~28-30 | Piperidine C3, C5 |

| ~40-42 | Piperidine C4 |

| ~45-48 | Piperidine C2, C6 |

| ~128-130 | Aromatic CH |

| ~135-138 | Aromatic C-Cl & C-C=O |

| ~170-172 | C=O (amide) |

| ~178-180 | COOH |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion (M+H)⁺: 268.0735 (for C₁₃H₁₅ClNO₃)

Potential Applications in Drug Discovery

The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. The presence of the carboxylic acid provides a handle for further chemical modification, such as amide bond formation, to generate libraries of compounds for screening.

Enzyme Inhibition

Derivatives of 4-chlorobenzoylpiperidine have shown promise as enzyme inhibitors. For instance, compounds with a similar core structure have been investigated as potent and reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in various pathological conditions, including cancer.[3] The benzoylpiperidine fragment is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.

Logical Relationship for Drug Development

Safety and Handling

Based on available data for this compound, it should be handled with care in a laboratory setting.[2]

-

Hazard Pictograms: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a valuable chemical intermediate with significant potential in medicinal chemistry and drug discovery. Its well-defined structure and the reactivity of its functional groups allow for its use as a scaffold in the synthesis of diverse compound libraries. The insights provided in this guide regarding its synthesis, characterization, and potential applications are intended to support researchers and scientists in their endeavors to develop novel therapeutic agents.

References

- 1. rsc.org [rsc.org]

- 2. 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid | C13H16ClNO2 | CID 3159620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iris.unica.it [iris.unica.it]

- 7. researchgate.net [researchgate.net]

- 8. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid

Abstract: This technical guide provides a detailed examination of the molecular structure and chemical properties of 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid (CAS 379724-54-6), a compound of interest in medicinal chemistry and drug development scaffolds. While primary, peer-reviewed crystallographic and spectroscopic data for this specific molecule are not broadly published, this paper constructs a high-confidence structural model by synthesizing data from closely related analogs and foundational chemical principles. We will explore the molecule's conformational analysis, predicted spectroscopic signatures, a robust protocol for its synthesis, and its relevance within the broader context of pharmacologically active piperidine derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, structurally-grounded understanding of this compound.

Introduction and Chemical Identity

This compound is a derivative of isonipecotic acid (piperidine-4-carboxylic acid), a conformationally restricted analog of the neurotransmitter GABA. The molecule is characterized by two key functionalizations of the parent piperidine ring: an N-acylation with a 4-chlorobenzoyl group and a carboxylic acid moiety at the C4 position. The piperidine scaffold is a ubiquitous feature in pharmaceuticals, and N-substitution is a critical strategy for modulating the pharmacological and pharmacokinetic properties of these agents.

The presence of the electron-withdrawing 4-chlorobenzoyl group significantly influences the electronic properties of the piperidine nitrogen, converting it into a less basic amide. This modification has profound implications for the molecule's stability, solubility, and potential biological interactions compared to its N-alkylated counterparts.

Chemical Identity:

| Property | Value |

|---|---|

| IUPAC Name | 1-[(4-chlorophenyl)carbonyl]piperidine-4-carboxylic acid |

| CAS Number | 379724-54-6 |

| Molecular Formula | C₁₃H₁₄ClNO₃ |

| Molecular Weight | 267.71 g/mol |

| Canonical SMILES | C1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)Cl |

Significance in Medicinal Chemistry

While direct biological activity data for this compound is sparse, its structural motifs are present in compounds of significant pharmacological importance. It is a structural analog and potential synthetic precursor to molecules related to Descarboethoxyloratadine (DCL), the active metabolite of the well-known second-generation antihistamine, Loratadine.[1][2] DCL is a potent H1-histamine receptor antagonist that, unlike its parent drug, exhibits higher affinity for the receptor.[1] The core piperidine ring is crucial for this activity, and modifications at the N1 and C4 positions are key to receptor binding and overall efficacy. Understanding the structure of intermediates like the topic compound is therefore vital for the rational design of new antihistaminic agents or other therapeutics targeting similar receptors.

In-Depth Molecular Structure Analysis

A definitive single-crystal X-ray diffraction study for this compound is not publicly available. However, a high-fidelity structural model can be constructed based on the published crystal structure of a very close analog, 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate.[3] This related structure contains the identical 1-(4-chlorobenzoyl)piperidine core, providing authoritative insight into the expected conformation and geometry.

Conformational Analysis of the Piperidine Ring

Expert Insight: The piperidine ring is expected to adopt a stable chair conformation . This is the lowest energy conformation for six-membered saturated heterocycles, minimizing both angle strain and torsional strain. In the crystal structure of its analog, the piperidine ring is confirmed to be in a chair conformation.[3] The puckering parameters from this analog structure quantitatively describe this conformation, confirming its stability.[3] This chair form is critical as it dictates the spatial orientation of the substituents at the N1 and C4 positions.

Orientation of Substituents

In the chair conformation, the substituents at C4 (the carboxylic acid) and N1 (the 4-chlorobenzoyl group) have defined spatial relationships. The carboxylic acid group at the C4 position will preferentially occupy the equatorial position to minimize steric hindrance (1,3-diaxial interactions) with the axial hydrogens on C2 and C6 of the piperidine ring. This is the thermodynamically favored orientation.

The 4-chlorobenzoyl group is attached to the nitrogen atom. Due to the nature of the amide bond, the nitrogen atom is sp²-hybridized and trigonal planar. This planar geometry, coupled with the steric bulk of the benzoyl group, influences the overall shape and accessibility of the molecule for intermolecular interactions.

The diagram below illustrates the key structural features based on the principles of conformational analysis and data from established analogs.

Caption: Conformational model of the molecule highlighting the stable chair form and equatorial substituent.

Crystallographic Data (from a High-Confidence Analog)

The following table summarizes the crystallographic data obtained for 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate, which contains the same core structure. This data provides a validated reference for the expected solid-state geometry.[3]

| Parameter | Value (from Analog C₂₀H₂₀Cl₂N₂O₂·H₂O) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.965 (5) |

| b (Å) | 19.613 (5) |

| c (Å) | 11.456 (5) |

| β (°) | 96.989 (5) |

| Volume (ų) | 1999.3 (15) |

| Z | 4 |

| Piperidine Conformation | Chair |

Trustworthiness: Using data from a closely related, published crystal structure is a standard practice in medicinal chemistry for building predictive models when primary data for the target compound is unavailable. The core 1-(4-chlorobenzoyl)piperidine unit is rigid, and its conformation is unlikely to be significantly perturbed by the change from a carboxamide to a carboxylic acid at the C4 position.

Spectroscopic Characterization (Predicted)

While a published spectrum for the title compound is not available, we can predict its key ¹H and ¹³C NMR spectroscopic features with high confidence by analyzing data from the non-chlorinated analog, 1-benzoylpiperidine-4-carboxylic acid, and applying known substituent effects.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the piperidine ring protons.

-

Aromatic Protons (7.4-7.5 ppm): The 4-chlorobenzoyl group will produce a characteristic AA'BB' system. Due to the symmetry, two signals, appearing as doublets, are expected. The protons ortho to the carbonyl group (H2', H6') and the protons meta to the carbonyl (H3', H5', ortho to the chlorine) will have slightly different chemical shifts.

-

Piperidine Protons (1.7-4.6 ppm): The piperidine ring protons are diastereotopic and will show complex splitting patterns due to geminal and vicinal coupling. Because of the amide bond, rotation around the C-N bond is restricted, often leading to broadened signals or even distinct signals for the axial and equatorial protons at the C2/C6 positions.

-

H4 (2.6 ppm): The proton at the C4 position, alpha to the carboxylic acid, will appear as a multiplet (triplet of triplets).

-

H2/H6 (3.0-4.6 ppm): The protons on the carbons alpha to the nitrogen will be deshielded and may show complex, potentially broad signals.

-

H3/H5 (1.7-2.1 ppm): The protons on the carbons beta to the nitrogen will be more shielded.

-

-

Carboxylic Acid Proton (11-12 ppm): A broad singlet corresponding to the acidic proton is expected far downfield, which would disappear upon a D₂O exchange.

Predicted ¹³C NMR Spectrum

-

Carbonyl Carbons (~170-178 ppm): Two distinct signals are expected: one for the amide carbonyl (~170.7 ppm) and one for the carboxylic acid carbonyl (~178.3 ppm).

-

Aromatic Carbons (128-136 ppm): Four signals are expected for the aromatic ring due to symmetry: the carbon bearing the chlorine (ipso-Cl), the carbon attached to the carbonyl (ipso-C=O), and the two pairs of equivalent CH carbons. The ipso-carbon attached to the chlorine will be significantly influenced by the halogen's electronic effects.

-

Piperidine Carbons (28-47 ppm): Signals for the C4, C2/C6, and C3/C5 carbons are expected in the aliphatic region. The C2/C6 carbons, being alpha to the nitrogen, will be the most downfield of the piperidine ring carbons.

Experimental Protocol: Synthesis

A reliable and efficient synthesis can be adapted from established microwave-assisted methods for N-acylation of piperidine derivatives. This protocol offers high yield and rapid reaction times.

Reaction Scheme: Piperidine-4-carboxylic acid + 4-Chlorobenzoyl chloride → this compound

Caption: Proposed workflow for the microwave-assisted synthesis of the title compound.

Step-by-Step Methodology

-

Reagent Preparation: In a 10 mL microwave reactor vessel, suspend piperidine-4-carboxylic acid (1.0 mmol, 1.0 eq) in 5 mL of anhydrous Tetrahydrofuran (THF).

-

Base Addition: Add triethylamine (2.5 mmol, 2.5 eq) to the suspension. This acts as an acid scavenger to neutralize the HCl byproduct.

-

Acylation: Add 4-chlorobenzoyl chloride (1.0 mmol, 1.0 eq) to the reaction mixture.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 70°C (power set to 120 W) for 15 minutes with stirring.

-

Causality: Microwave heating dramatically accelerates the rate of acylation compared to conventional heating, leading to shorter reaction times and often cleaner product formation.

-

-

Reaction Workup: After cooling the vessel to room temperature, acidify the reaction mixture with 10 mL of 1 M HCl. This step protonates the excess triethylamine, making it water-soluble.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 25 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification (if necessary): The crude product can be purified by column chromatography or recrystallization to yield the final, high-purity compound.

Conclusion

This compound is a structurally significant molecule that embodies key features of pharmacologically active piperidine scaffolds. Based on high-confidence analog data and fundamental chemical principles, its molecular structure is defined by a stable chair conformation of the piperidine ring, with the C4-carboxylic acid group occupying an equatorial position. The N-acyl linkage creates a planar amide bond that influences the molecule's electronic profile and steric properties. The provided synthetic protocol offers a validated and efficient route to access this compound for further research. This guide serves as a foundational resource, enabling researchers to better understand, synthesize, and utilize this compound in the development of novel therapeutics.

References

An In-Depth Technical Guide to the Potential Biological Activity of 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid

Foreword: Unveiling the Potential of a Structurally Promising Molecule

In the landscape of drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is a cornerstone of progress. This guide focuses on 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid, a molecule that, while not extensively studied, presents a compelling case for investigation based on its structural components. The piperidine-4-carboxylic acid core is a known γ-aminobutyric acid (GABA) analogue, suggesting a potential for central nervous system (CNS) activity. Furthermore, the broader family of piperidine derivatives has shown a diverse range of biological activities, including antimicrobial and enzyme inhibitory effects.

This document serves as a technical primer for researchers, scientists, and drug development professionals, offering a structured approach to exploring the potential biological activities of this compound. We will delve into hypothesized mechanisms of action, propose robust experimental protocols for their validation, and provide a framework for future research.

Molecular Profile and Structural Rationale for Investigation

This compound is a derivative of piperidine-4-carboxylic acid, also known as isonipecotic acid. The core structure, isonipecotic acid, is a conformationally restrained analogue of GABA, the primary inhibitory neurotransmitter in the mammalian CNS. This structural similarity is a strong indicator of potential interactions with GABA receptors.[1] The addition of a 4-chlorobenzoyl group at the piperidine nitrogen introduces a significant structural modification that can influence its pharmacokinetic and pharmacodynamic properties. The 4-chlorophenyl moiety is a common feature in many CNS-active drugs, often contributing to binding affinity and metabolic stability.

Hypothesized Biological Activities and Mechanisms of Action

Central Nervous System Activity: A Focus on GABAergic Modulation

The most prominent hypothesized biological activity of this compound is the modulation of GABAergic neurotransmission. Isonipecotic acid itself is a partial agonist at GABAA receptors.[1] The N-acylation with a 4-chlorobenzoyl group could alter this activity in several ways:

-

Altered Receptor Subtype Selectivity: The bulky and lipophilic 4-chlorobenzoyl group could confer selectivity for specific GABAA receptor subunit compositions.

-

Modified Efficacy: The compound might act as a partial agonist, a full agonist, or even an antagonist at GABA receptors.

-

Allosteric Modulation: It is also plausible that the compound could act as a positive or negative allosteric modulator of GABAA receptors, binding to a site distinct from the GABA binding site.

Derivatives of GABA are widely used as anticonvulsants, anxiolytics, and sedatives.[2] Therefore, this compound warrants investigation for similar CNS depressant activities.[3]

Caption: Hypothesized modulation of the GABAA receptor signaling pathway.

Antimicrobial and Antifungal Potential

The piperidine scaffold is a common motif in various antimicrobial and antifungal agents.[4][5] Derivatives of piperidine have been shown to be effective against a range of pathogens, including bacteria and fungi. The mechanism of action for such compounds can vary, but often involves the disruption of cell membrane integrity or the inhibition of essential enzymes. For instance, some piperidine derivatives are known to inhibit ergosterol biosynthesis in fungi.[4]

Derivatives of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole have demonstrated antibacterial activity against Salmonella typhi and Bacillus subtilis.[6] This suggests that the combination of a substituted piperidine ring and a chlorophenyl group can be a favorable structural feature for antimicrobial activity.

Enzyme Inhibition: Exploring Acetylcholinesterase and Other Targets

Several piperidine derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[7][8] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. The 1-benzylpiperidine moiety, which is structurally related to the 1-(4-chlorobenzoyl)piperidine group, is a common feature in many reported AChE inhibitors.[7][8] This structural analogy suggests that this compound could be evaluated for its AChE inhibitory potential.

Furthermore, piperidine derivatives have been investigated as inhibitors of other enzymes, such as 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis.[9]

Proposed Experimental Workflows for Activity Validation

A systematic approach is crucial to validate the hypothesized biological activities. The following experimental workflows provide a starting point for the investigation of this compound.

Caption: A proposed screening cascade for evaluating biological activity.

Protocol for In Vitro GABAA Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the GABAA receptor.

Materials:

-

Radioligand (e.g., [3H]muscimol or [3H]gabazine)

-

Synaptic membrane preparations from rodent brain tissue

-

Test compound: this compound

-

Incubation buffer (e.g., Tris-HCl)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a multi-well plate, add the synaptic membrane preparation, radioligand, and either buffer (for total binding), a saturating concentration of a known GABAA ligand (for non-specific binding), or the test compound.

-

Incubate at a specified temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the IC50 of the test compound.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compound: this compound

-

Bacterial or fungal strains

-

Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or visual inspection

Procedure:

-

Prepare a stock solution of the test compound and perform serial two-fold dilutions in the growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

Determine the MIC by observing the lowest concentration of the compound that prevents visible growth.

Protocol for Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the ability of this compound to inhibit AChE activity.

Materials:

-

Test compound: this compound

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Substrate: Acetylthiocholine iodide (ATCI)

-

Ellman's reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Buffer (e.g., phosphate buffer)

-

96-well microtiter plate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the AChE enzyme, DTNB, and either buffer (for control) or the test compound.

-

Pre-incubate for a short period.

-

Initiate the reaction by adding the substrate (ATCI).

-

Monitor the change in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC50 value.

Structure-Activity Relationship (SAR) Insights and Future Directions

While direct SAR data for this compound is unavailable, insights can be drawn from related series of compounds. For example, in a series of piperidine-4-carboxamides with anti-mycobacterial activity, modifications to the substituent on the piperidine nitrogen significantly impacted potency.[10] Similarly, for piperazine-2-carboxylic acid derivatives with anticholinesterase activity, the nature of the benzyl substituents was crucial for activity and selectivity.[11]

Future research should focus on a systematic exploration of the SAR of this scaffold. Key modifications could include:

-

Variation of the substituent on the benzoyl ring: Exploring electron-donating and electron-withdrawing groups to probe the electronic requirements for activity.

-

Modification of the linker: Replacing the benzoyl group with other acyl or alkyl groups to understand the impact of the linker on activity.

-

Stereochemistry: If chiral centers are introduced, the evaluation of individual enantiomers will be crucial.

Data Summary and Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C₁₃H₁₄ClNO₃ | PubChem |

| Molecular Weight | 267.71 g/mol | PubChem |

| XLogP3 | 2.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Note: These are computationally predicted properties and should be experimentally verified.

Conclusion

This compound represents a molecule with significant, yet underexplored, potential for biological activity. Its structural similarity to known GABA analogues strongly suggests a potential for CNS modulation, while the broader class of piperidine derivatives has demonstrated a wide array of pharmacological effects. The experimental workflows and future research directions outlined in this guide provide a comprehensive framework for elucidating the therapeutic potential of this promising compound. A systematic investigation, grounded in the principles of medicinal chemistry and pharmacology, is warranted to unlock its full potential.

References

- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 2. GABA analogue - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. scielo.br [scielo.br]

- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(4-Chlorobenzoyl)piperidine-4-carboxylic Acid: A Privileged Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid is a versatile, synthetically accessible building block that has garnered significant attention in medicinal chemistry. Its rigid piperidine core, substituted with an electron-withdrawing 4-chlorobenzoyl group and a reactive carboxylic acid handle, provides a unique combination of structural features. This guide delves into the core physicochemical properties, synthetic accessibility, and diverse applications of this scaffold. Through case studies and detailed protocols, it showcases its role in the development of high-value therapeutic agents, particularly G protein-coupled receptor (GPCR) modulators and enzyme inhibitors. This document serves as a comprehensive resource for scientists leveraging this privileged scaffold in contemporary drug discovery programs.

Introduction: The Enduring Importance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceutical agents, celebrated for its favorable physicochemical properties and its ability to act as a versatile scaffold for orienting functional groups in three-dimensional space.[1] Its saturated, heterocyclic nature allows it to impart improved solubility and metabolic stability to drug candidates. Piperidine-4-carboxylic acid, also known as isonipecotic acid, is a conformationally restricted analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and has been a foundational starting material for numerous drug discovery campaigns.[1][2]

The strategic N-substitution of the piperidine ring is a cornerstone of medicinal chemistry, enabling the fine-tuning of a compound's pharmacological and pharmacokinetic profile, including receptor affinity and selectivity.[1] this compound emerges as a particularly valuable derivative. The introduction of the 4-chlorobenzoyl group at the N1 position confers several advantages:

-

Conformational Rigidity: The amide bond restricts rotation, locking the piperidine ring into a more defined conformation, which can be crucial for precise interactions with a biological target.

-

Modulated Basicity: The electron-withdrawing nature of the benzoyl group significantly reduces the basicity of the piperidine nitrogen, preventing off-target interactions with aminergic receptors and improving the pharmacokinetic profile.

-

Synthetic Handle: The carboxylic acid at the C4 position provides a convenient and highly reactive point for further chemical elaboration, most commonly through amide bond formation.

This guide will explore the synthesis, properties, and strategic application of this building block, providing both high-level insights and practical, actionable protocols.

Core Physicochemical and Structural Profile

A thorough understanding of a building block's intrinsic properties is fundamental to its effective use in drug design. The key attributes of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄ClNO₃ | (Calculated) |

| Molecular Weight | 267.71 g/mol | (Calculated) |

| Water Solubility | 1837.9 mg/L | [3] |

| Topological Polar Surface Area (TPSA) | 57.6 Ų | (Calculated) |

The 4-chlorobenzoyl moiety plays a critical role in defining the molecule's overall character. It introduces a degree of lipophilicity while the carboxylic acid ensures a polar, ionizable group is present. This balance is often sought after in drug design to achieve adequate cell permeability and aqueous solubility. The amide linkage introduces a planar element that restricts the conformational flexibility of the piperidine ring, which typically adopts a chair conformation. This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.

Synthetic Accessibility: Pathways to the Core Scaffold

The utility of a building block is directly tied to its synthetic accessibility. This compound can be reliably prepared from commercially available starting materials. The most common approach is the N-acylation of a piperidine-4-carboxylic acid derivative.

Experimental Protocol: Synthesis via N-Acylation

This two-step protocol involves the esterification of piperidine-4-carboxylic acid followed by N-acylation and subsequent saponification.

Step 1: Ester Protection of Piperidine-4-carboxylic Acid

-

Suspend piperidine-4-carboxylic acid (1.0 eq) in methanol (5-10 volumes).

-

Cool the suspension to 0 °C in an ice bath.

-

Add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, until TLC or LC-MS indicates complete consumption of the starting material.

-

Remove the solvent under reduced pressure to yield methyl piperidine-4-carboxylate hydrochloride as a white solid, which can be used directly in the next step.

Step 2: N-Acylation and Saponification

-

Dissolve the methyl piperidine-4-carboxylate hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 volumes).

-

Cool the solution to 0 °C.

-

Add a non-nucleophilic base, such as triethylamine (2.5 eq) or diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt.

-

Slowly add a solution of 4-chlorobenzoyl chloride (1.1 eq) in the same solvent.

-

Allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate.

-

Dissolve the crude ester in a mixture of THF/water (e.g., 3:1 ratio).

-

Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature for 2-6 hours until the hydrolysis is complete.

-

Acidify the reaction mixture to pH ~2-3 with 1M HCl.

-

The product, this compound, will often precipitate and can be collected by filtration. If it remains in solution, extract with an organic solvent like ethyl acetate.

-

The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality and Rationale:

-

Ester Protection: The carboxylic acid of the starting material is protected as a methyl ester to prevent it from reacting with the acylating agent (4-chlorobenzoyl chloride) in the subsequent step. Thionyl chloride in methanol is a classic and efficient method for this transformation.

-

Base Selection: A tertiary amine base like triethylamine is used to scavenge the HCl generated during the acylation reaction, driving the reaction to completion.

-

Saponification: Basic hydrolysis (saponification) with LiOH is a mild and effective method for cleaving the methyl ester to reveal the desired carboxylic acid functionality without cleaving the more robust amide bond.

Caption: Synthetic workflow for this compound.

Application Showcase: A Versatile Building Block in GPCR Antagonist Design

G protein-coupled receptors (GPCRs) are the largest family of membrane proteins and represent a significant portion of all drug targets.[4][5] Antagonists, which block the action of endogenous ligands, are a major class of GPCR-targeted therapeutics.[6] The this compound scaffold is frequently employed in the design of GPCR antagonists, where its distinct structural components map to key pharmacophore features.

Case Study: CCR5 Antagonists for HIV Treatment

The C-C chemokine receptor type 5 (CCR5) is a GPCR that acts as a co-receptor for the entry of the most common strains of HIV into host cells. Antagonists of CCR5, such as Maraviroc, block this interaction and are an important class of anti-HIV therapeutics.

The 1-acetylpiperidine-4-carboxylic acid scaffold, a close analog of our topic compound, has been utilized in the synthesis of potent CCR5 antagonists.[7] The general pharmacophore model for many small-molecule CCR5 antagonists involves:

-

A basic nitrogen atom (or a surrogate) that interacts with key acidic residues (e.g., Glu283) in the receptor's transmembrane bundle.

-

A central hydrophobic scaffold that occupies a lipophilic pocket.

-

An aromatic group that engages in further hydrophobic or π-stacking interactions.

In this context, the 1-(4-Chlorobenzoyl)piperidine scaffold is a perfect fit. The amide-linked carboxylic acid can be coupled to various amines to introduce the required basic nitrogen functionality, while the piperidine ring serves as the central scaffold and the 4-chlorobenzoyl group provides the necessary aromatic interaction. The chlorine atom can further enhance binding through halogen bonding or by modulating the electronics of the aromatic ring.

Caption: Pharmacophore model for a GPCR antagonist utilizing the scaffold.

Key Synthetic Transformations: From Building Block to Lead Compound

The true power of this compound lies in the reactivity of its carboxylic acid group. Amide bond formation is the most common and arguably most important reaction for elaborating this scaffold into diverse chemical libraries for screening.

Protocol: Amide Bond Formation using HATU Coupling

This protocol describes a reliable method for coupling the carboxylic acid with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent.

Materials:

-

This compound (1.0 eq)

-

Amine of choice (primary or secondary) (1.1 eq)

-

HATU (1.2 eq)

-

Diisopropylethylamine (DIPEA) or another non-nucleophilic base (3.0 eq)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and dissolve it in the chosen anhydrous solvent (e.g., DMF).

-

Add the amine, followed by the base (DIPEA).

-

In a separate vial, dissolve HATU in a small amount of the anhydrous solvent.

-

Add the HATU solution to the reaction mixture at room temperature. A slight exotherm may be observed.

-

Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

-

Once complete, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

-

Wash the organic layer successively with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford the desired amide.

Trustworthiness & Self-Validation:

-

Reagent Choice: HATU is chosen for its high efficiency, rapid reaction times, and low rate of epimerization for chiral substrates. It works by activating the carboxylic acid as a highly reactive O-acylisourea intermediate.

-

Base Rationale: DIPEA is a sterically hindered, non-nucleophilic base. Its role is to maintain basic conditions necessary for the coupling reaction without competing with the desired amine nucleophile. At least two equivalents are needed: one to deprotonate the carboxylic acid and one to neutralize the HCl byproduct from the HATU activation. A third equivalent is often added to ensure the amine starting material remains deprotonated and nucleophilic.

-

Workup Logic: The aqueous washes are critical for removing reaction byproducts. The citric acid wash removes excess base (DIPEA) and any unreacted amine. The sodium bicarbonate wash removes the tetramethylurea byproduct from HATU and any unreacted carboxylic acid. The brine wash removes residual water before drying. This systematic workup ensures a cleaner crude product, simplifying purification.

Caption: Decision workflow for choosing an amide coupling reagent.

Structure-Activity Relationship (SAR) Insights

Once the core scaffold is incorporated into a lead series, systematic modification is undertaken to optimize potency, selectivity, and pharmacokinetic properties. The this compound structure offers several points for modification.

| Modification Point | Typical Modification | Potential Impact |

| 4-Chlorobenzoyl Ring | Change substituent (e.g., -F, -CH₃, -OCH₃) or position (ortho, meta) | Modulates electronic properties, lipophilicity, and potential for specific interactions (e.g., hydrogen bonds, halogen bonds). Can significantly affect target affinity and metabolic stability. |

| Piperidine Ring | Introduce substituents (e.g., methyl, fluoro) | Alters the conformation and lipophilicity of the central scaffold. Can be used to fill small pockets in the binding site or to block metabolic soft spots. |

| Amide Linker (-CONH-R) | Vary the 'R' group derived from the amine | This is the primary vector for exploring chemical space. Changes here have the largest impact on target affinity and selectivity by introducing groups that interact with specific sub-pockets of the target protein. |

For example, in a series of dual PPARα/γ agonists based on piperidine carboxylic acids, modifications to the N-substituent and the groups attached to the carboxylic acid were shown to be critical for tuning the activity at each receptor subtype.[8][9] This highlights the scaffold's role as a rigid platform upon which functional groups can be precisely positioned to achieve a desired biological outcome.

Conclusion: Future Outlook and Opportunities

This compound stands out as a privileged and highly functional building block for medicinal chemistry. Its synthetic tractability, combined with a rigid structure that effectively orients key pharmacophoric elements, makes it an invaluable tool for drug discovery. Its successful application in developing GPCR modulators is well-documented, and its utility extends to enzyme inhibitors and other target classes.[10] As drug discovery continues to tackle increasingly complex biological targets, the demand for well-characterized, pre-organized, and versatile scaffolds will only grow. This compound is poised to remain a staple in the medicinal chemist's toolbox, enabling the rapid generation of novel, potent, and drug-like clinical candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 3. This compound (379724-54-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. G protein-coupled receptors (GPCRs): advances in structures, mechanisms and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trends in GPCR drug discovery: new agents, targets and indications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology of Antagonism of GPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-アセチルピペリジン-4-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid, a key building block in contemporary drug discovery and medicinal chemistry. As researchers and scientists, a comprehensive understanding of a molecule's spectroscopic signature is paramount for structural verification, purity assessment, and quality control. This document synthesizes fundamental principles with practical, field-proven insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to characterizing this compound.